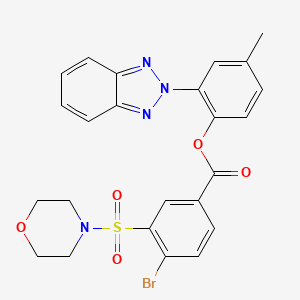![molecular formula C21H18ClN3O3 B11546042 N'-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]pyridine-3-carbohydrazide](/img/structure/B11546042.png)
N'-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]pyridine-3-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]pyridine-3-carbohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a methoxy group, and a chlorobenzyl group, making it a versatile candidate for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]pyridine-3-carbohydrazide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the condensation of 2-chlorobenzyl alcohol with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with pyridine-3-carbohydrazide under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N’-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]pyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N’-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N’-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]pyridine-3-carbohydrazide: Similar in structure but with variations in functional groups.
N’-[(E)-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}methylidene]pyridine-3-carbohydrazide: Another related compound with different substituents.
Eigenschaften
Molekularformel |
C21H18ClN3O3 |
|---|---|
Molekulargewicht |
395.8 g/mol |
IUPAC-Name |
N-[(E)-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H18ClN3O3/c1-27-20-11-15(12-24-25-21(26)16-6-4-10-23-13-16)8-9-19(20)28-14-17-5-2-3-7-18(17)22/h2-13H,14H2,1H3,(H,25,26)/b24-12+ |
InChI-Schlüssel |
PUFVXKUYXYUMEN-WYMPLXKRSA-N |
Isomerische SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CN=CC=C2)OCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Ethylphenyl)-2-[(2E)-2-{[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-YL]methylene}hydrazino]-2-oxoacetamide](/img/structure/B11545968.png)
![12,12-dimethyl-7-phenyl-13-oxa-16-thia-2,3,4,5,7-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B11545971.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-methylthiophen-2-yl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11545980.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide](/img/structure/B11545991.png)
![2-(2-Methoxy-4,6-dinitrophenoxy)-N'-[(E)-[4-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11545992.png)

![2,4-Dibromo-6-[(E)-({2-[(4-chlorophenyl)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11545997.png)
![N'-[(Z)-[5-(2,3-Dichlorophenyl)furan-2-YL]methylidene]-4-fluorobenzohydrazide](/img/structure/B11546002.png)

![2,4-dibromo-6-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 2-iodobenzoate](/img/structure/B11546024.png)
![3-[(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinyl]-3-oxo-N-(propan-2-yl)propanamide](/img/structure/B11546041.png)

![1-[(E)-{[4-hydroxy-3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]naphthalen-2-ol](/img/structure/B11546053.png)
![2-methoxy-4-(3-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B11546055.png)